N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide is a compound that combines the structural features of tetrahydrocarbazole and nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nicotinoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The nicotinamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Amines.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can intercalate into DNA, disrupting its function, while the nicotinamide group can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), leading to cell death in cancer cells. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide.
Nicotinamide: A component of the compound with known biological activities.
Carbazole: An oxidized form of tetrahydrocarbazole with distinct properties.
Uniqueness
This compound is unique due to its combined structural features, which confer a range of chemical reactivity and biological activity. Its ability to interact with both DNA and enzymes makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O/c22-18(12-5-4-10-19-11-12)21-16-9-3-7-14-13-6-1-2-8-15(13)20-17(14)16/h1-2,4-6,8,10-11,16,20H,3,7,9H2,(H,21,22) |
InChI Key |
XSBUMDBJBFAOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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